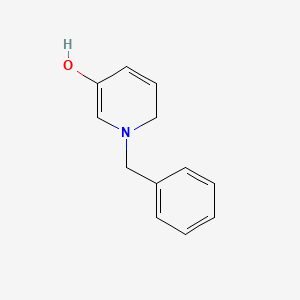

1-Benzyl-1,6-dihydro-3-pyridinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-benzyl-2H-pyridin-5-ol |

InChI |

InChI=1S/C12H13NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-7,10,14H,8-9H2 |

InChI Key |

IAHKLXMBKSNBOM-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=CN1CC2=CC=CC=C2)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 Benzyl 1,6 Dihydro 3 Pyridinol

Oxidative Transformations of the Dihydropyridinol Ring System

The dihydropyridine (B1217469) core of 1-Benzyl-1,6-dihydro-3-pyridinol is susceptible to oxidation, which can lead to the formation of various products, including the corresponding pyridinium (B92312) salt or N-oxides. The outcome of the oxidation is highly dependent on the reagents and reaction conditions employed.

Formation of N-Oxides and Other Oxidation Products

The nitrogen atom in the dihydropyridine ring can be oxidized to form an N-oxide. This transformation is a common reaction for nitrogen-containing heterocycles. The presence of the electron-rich dihydropyridine system can also facilitate oxidation to the more stable aromatic pyridinium species. The formation of N-oxides from heterocyclic compounds is a well-established synthetic strategy, often employed to modify the electronic properties and biological activity of the molecule. For instance, N-alkylpyridinium salts are known to be versatile intermediates in organic synthesis. nih.gov

Reagents and Reaction Conditions for Selective Oxidation

A variety of oxidizing agents can be utilized for the transformation of the dihydropyridinol ring. The choice of reagent is crucial for achieving selectivity between N-oxidation and aromatization.

| Oxidizing Agent | Potential Product(s) | Notes |

| Peroxy acids (e.g., m-CPBA) | N-Oxide | Common reagent for N-oxidation of nitrogen heterocycles. |

| Hydrogen Peroxide | N-Oxide | Often used in the presence of a catalyst. |

| Manganese Dioxide (MnO₂) | Pyridinium salt | A mild oxidant that can promote aromatization of dihydropyridines. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Pyridinium salt | A strong dehydrogenating agent. |

The selective oxidation to either the N-oxide or the pyridinium salt can be controlled by the careful selection of the oxidant and the reaction conditions, such as temperature and solvent.

Further Reduction Reactions of the Dihydropyridine Core

The dihydropyridine ring of this compound can undergo further reduction to yield a fully saturated piperidine (B6355638) ring system. This transformation is of synthetic importance as piperidine derivatives are common scaffolds in pharmaceuticals.

Formation of Secondary Amines from Reduced Pyridine (B92270) Scaffolds

The reduction of the dihydropyridine core to a piperidine results in the formation of a tertiary amine, specifically N-benzyl-3-hydroxypiperidine. If the benzyl (B1604629) group is subsequently removed via hydrogenolysis or other debenzylation methods, a secondary amine, 3-hydroxypiperidine, is obtained. A patented method describes the synthesis of N-benzyl-3-hydroxypiperidine from 3-hydroxypyridine (B118123) by first forming the N-benzylpyridinium salt, which is then reduced. patsnap.com A related reduction of 3-hydroxypyridine with sodium borohydride (B1222165) in the presence of benzyl chloroformate yields 1-benzyloxycarbonyl-5-hydroxy-2-piperideine, a protected form of a reduced pyridine. rsc.org

Nucleophilic Substitution Reactions at the Pyridinol and Benzyl Moieties

The reactivity of this compound towards nucleophiles is influenced by the electronic nature of the molecule. Nucleophilic attack can potentially occur at several sites. Studies on related 3-substituted pyridinium salts have shown that nucleophilic addition occurs with good regioselectivity, favoring the formation of 1,2-dihydropyridines. nih.gov

The hydroxyl group of the pyridinol moiety can act as a nucleophile in certain reactions, or it can be converted into a better leaving group to facilitate substitution. The benzyl group is generally stable but can be cleaved under certain reductive conditions, as mentioned previously.

Electrophilic Aromatic Substitution on the Benzyl Substituent

The benzene (B151609) ring of the N-benzyl group is susceptible to electrophilic aromatic substitution. The nitrogen atom of the dihydropyridine ring, being an electron-withdrawing group, will influence the regioselectivity of this reaction.

The reactivity of the benzyl group is also highlighted in methods for the site-selective synthesis of N-benzyl 2,4,6-collidinium salts via electrooxidative C-H functionalization, demonstrating the accessibility of the benzylic protons for reaction. nih.govnih.gov

| Reagent | Reaction Type | Potential Product Position |

| HNO₃/H₂SO₄ | Nitration | meta |

| Br₂/FeBr₃ | Bromination | meta |

| Acyl chloride/AlCl₃ | Friedel-Crafts Acylation | meta |

The deactivating nature of the heterocyclic substituent generally directs incoming electrophiles to the meta position of the benzene ring.

Ring-Opening and Rearrangement Pathways

The structural integrity of the 1,6-dihydropyridine ring in this compound is generally stable under standard conditions. However, the introduction of specific functional groups or the use of certain reagents can induce ring-opening or rearrangement reactions. While specific studies on the ring-opening of this compound are not extensively documented in the reviewed literature, the reactivity of analogous systems provides insights into potential transformation pathways.

A notable rearrangement reaction has been observed in a closely related class of compounds, the 6-benzyl-3,6-dihydropyridin-2(1H)-ones. Treatment of these compounds with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can trigger a novel aza-semipinacol-type rearrangement. nih.gov This reaction involves the transfer of the benzyl group from the C6 to the C5 position of the lactam ring. nih.gov The proposed mechanism for this transformation when initiated by NIS involves the formation of an N-acyliminium cation intermediate, which facilitates the benzyl group migration. nih.gov

This rearrangement can proceed via two competing pathways: an intramolecular electrophilic substitution involving the benzyl ring to form a benzomorphanone, or the formation of a 2-pyridone intermediate followed by halogenation. nih.gov The outcome of the reaction is influenced by the substituents on the dihydropyridinone ring. nih.gov

While this aza-semipinacol rearrangement has been demonstrated for the 2-oxo analogues, it suggests a potential rearrangement pathway for derivatives of this compound under similar electrophilic conditions. The presence of the hydroxyl group at the C3 position could influence the stability of intermediates and the regioselectivity of the reaction.

| Starting Material | Reagents and Conditions | Major Product(s) | Key Transformation | Reference |

|---|---|---|---|---|

| 6-Benzyl-3,6-dihydropyridin-2(1H)-one derivatives | N-iodosuccinimide (NIS) | 3-Iodo-5-benzyl-2-pyridones and Iodobenzomorphanones | Aza-semipinacol type rearrangement with benzyl group transfer | nih.gov |

Cyclization and Heterocyclization Reactions Involving Functionalized Derivatives

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. By introducing appropriate functional groups onto the dihydropyridine ring or the benzyl substituent, intramolecular cyclization reactions can be initiated to construct novel polycyclic architectures.

One common strategy involves the functionalization of the nitrogen atom or the carbon backbone to introduce reactive moieties that can participate in cyclization. For instance, the synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions has been reported, showcasing the potential for creating complex molecules from related pyridine-based structures. nih.gov

Furthermore, radical cyclization approaches have been successfully employed to synthesize polyheterocycles containing pyrrole (B145914) and pyridine rings. doaj.orgbeilstein-journals.org These methods often involve the use of precursors with appropriately positioned halogen atoms that can generate radicals and initiate intramolecular cyclization. doaj.orgbeilstein-journals.org For example, o-bromophenyl-substituted pyrrolylpyridinium salts have been used to synthesize a range of derivatives with a new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. doaj.orgbeilstein-journals.org

In a similar vein, functionalized derivatives of this compound could be envisioned as substrates for such radical cyclizations. For instance, introduction of a bromoaryl group at a suitable position on the benzyl moiety could lead to the formation of fused systems upon radical generation.

Acid-catalyzed transformations of related 5-hydroxy-3-pyrrolin-2-one derivatives have also been shown to yield novel heterocyclic systems, including 1H-benzo beilstein-journals.orgresearchgate.netthieno[3,2-b]pyrrole-2,3-diones. mdpi.com This highlights the potential for acid-catalyzed cyclizations of functionalized this compound derivatives, where the hydroxyl group could play a key role in initiating or directing the cyclization process.

The following table summarizes examples of cyclization and heterocyclization reactions that, while not starting directly from this compound, illustrate the potential for forming fused heterocyclic systems from related precursors.

| Precursor Type | Reaction Type | Fused Heterocyclic System Formed | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| o-Bromophenyl-substituted pyrrolylpyridinium salts | Radical cyclization | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | (TMS)3SiH/AIBN | doaj.orgbeilstein-journals.org |

| 1-Benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one | Acid-catalyzed transformation | 1H-Benzo beilstein-journals.orgresearchgate.netthieno[3,2-b]pyrrole-2,3-diones | H2SO4, Toluene (B28343), reflux | mdpi.com |

| Indole N-aryloxy acetamides and N-benzylketimines | Cascade radical cyclization/intermolecular coupling | Functionalized pyrroloindolines | Base in DMSO | nih.gov |

| Benzyl ethers | Intramolecular Prins cyclization | Dioxabicycles and Oxatricycles | DDQ oxidation | rsc.org |

Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 1,6 Dihydro 3 Pyridinol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies for Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For 1-Benzyl-1,6-dihydro-3-pyridinol, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the benzyl (B1604629) group and the dihydropyridinol ring.

The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm. The benzylic protons (CH₂), being adjacent to the nitrogen atom and the aromatic ring, are expected to resonate as a singlet at approximately δ 4.15 ppm.

Within the 1,6-dihydro-3-pyridinol ring, the protons exhibit characteristic chemical shifts. The vinyl proton adjacent to the hydroxyl group is anticipated to be in the range of δ 6.5-7.0 ppm. The protons on the saturated carbons of the ring would appear further upfield. For instance, the protons at the C2 and C6 positions are expected to show signals around δ 3.0-3.5 ppm, while the protons at the C5 position would likely be observed in the δ 2.0-2.5 ppm range. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.4 (m) |

| Benzylic (CH₂) | ~4.15 (s) |

| Vinylic (C=CH) | 6.5 - 7.0 (m) |

| Allylic (N-CH₂) | 3.0 - 3.5 (t) |

| Methylene (B1212753) (CH₂) | 2.0 - 2.5 (m) |

| Hydroxyl (OH) | Variable |

Note: s = singlet, t = triplet, m = multiplet. Predicted values are based on analogous structures and may vary slightly in experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the benzyl group's aromatic ring are expected to resonate in the δ 125-140 ppm region. The benzylic carbon (CH₂) would likely appear around δ 50-60 ppm.

For the 1,6-dihydro-3-pyridinol ring, the carbon bearing the hydroxyl group (C3) is expected to be significantly downfield, in the δ 140-150 ppm range due to the deshielding effect of the oxygen atom. The other vinylic carbon (C4) would be in a similar region. The saturated carbons of the ring (C2, C5, and C6) would appear more upfield, typically in the δ 20-50 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 125 - 140 |

| Benzylic (CH₂) | 50 - 60 |

| C3 (C-OH) | 140 - 150 |

| C4 (=CH) | 130 - 140 |

| C2 (N-CH₂) | 45 - 55 |

| C6 (N-CH₂) | 40 - 50 |

| C5 (CH₂) | 20 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignmentresearchgate.netyoutube.com

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons in the dihydropyridinol ring, for example, between the protons at C4 and C5, and between the protons at C5 and C6. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ ~4.15 ppm would correlate with the benzylic carbon signal.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the benzyl and dihydropyridine (B1217469) rings appear in the 2850-3000 cm⁻¹ range.

The C=C stretching vibrations of the aromatic ring and the dihydropyridine ring are expected to produce absorptions in the 1500-1650 cm⁻¹ region. The C-N stretching vibration will likely be observed in the 1100-1300 cm⁻¹ range. The C-O stretching vibration of the hydroxyl group typically appears as a strong band between 1000 and 1260 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Alkene (C=C) | C=C Stretch | 1600 - 1650 |

| Aromatic (C=C) | C=C Stretch | 1500 - 1600 |

| Amine (C-N) | C-N Stretch | 1100 - 1300 |

| Alcohol (C-O) | C-O Stretch | 1000 - 1260 |

Raman Spectroscopy for Complementary Vibrational Analysisscifiniti.com

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. scifiniti.com

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong signals. The C=C double bond within the dihydropyridine ring should also give a distinct Raman band. The vibrations of the C-C backbone of the molecule will also be evident. While the O-H stretch is typically weak in Raman spectra, other functional group vibrations can be observed and used to corroborate the FT-IR data. scifiniti.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing valuable insights into the extent of conjugation. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is indicative of the energy gap between these orbitals, which is influenced by the molecule's structure, particularly the presence of chromophores and the extent of the conjugated system.

For this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands arising from the electronic transitions within its dihydropyridine and benzyl moieties. The dihydropyridine ring, containing a C=C double bond conjugated with a nitrogen atom, and the benzyl group's aromatic ring are the primary chromophores.

The electronic transitions typically observed in such systems are π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital.

Table 1: Expected UV-Vis Absorption Characteristics for this compound Based on Analogous Structures

| Type of Transition | Expected Wavelength Range (nm) | Associated Structural Feature |

| π → π | 250 - 300 | Benzyl group aromatic ring |

| π → π | 270 - 320 | Dihydropyridine conjugated system |

| n → π* | > 300 | Non-bonding electrons on N and O |

Note: This table is predictive and based on the analysis of structurally similar compounds in the absence of specific experimental data for this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

A successful X-ray crystallographic analysis of this compound would yield a detailed molecular model. Key structural parameters that would be determined include:

Conformation of the Dihydropyridine Ring: The analysis would reveal whether the 1,6-dihydro-3-pyridinol ring adopts a planar or a distorted conformation, such as a boat or half-chair form.

Orientation of the Benzyl Group: The dihedral angle between the plane of the dihydropyridine ring and the phenyl ring of the benzyl substituent would be precisely measured.

Intermolecular Interactions: The crystal packing would be elucidated, showing any intermolecular hydrogen bonds (e.g., involving the hydroxyl group), π-π stacking interactions between the aromatic rings, or other van der Waals forces that stabilize the crystal lattice.

Although a specific crystal structure for this compound has not been reported in the searched literature, studies on related N-benzyl-tetrahydropyridine derivatives have been published. For example, the crystal structure of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole revealed a non-planar conformation of the tetrahydropyridine (B1245486) ring. mdpi.com Similarly, crystallographic data for other dihydropyridinone derivatives often show non-planar ring systems. lgcstandards.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Note: This table presents hypothetical crystallographic parameters as no experimental data for this compound has been found in the reviewed literature. The values are based on common observations for similar organic molecules.

Mass Spectrometry for Fragmentation Analysis and Molecular Ion Characterization

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (molecular formula: C₁₂H₁₃NO, molecular weight: 187.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 187 or 188, respectively, depending on the ionization technique used.

The fragmentation of the molecular ion provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-N bond and fragmentations within the dihydropyridine ring.

Expected fragmentation patterns include:

Loss of the benzyl group: Cleavage of the N-CH₂Ph bond could lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91, a very common and stable fragment. The remaining dihydropyridinol fragment would have an m/z corresponding to [M-91].

Loss of the hydroxyl group: The loss of a hydroxyl radical (·OH) would result in a fragment at m/z 170.

Ring fragmentation: The dihydropyridine ring could undergo various fragmentation pathways, including retro-Diels-Alder type reactions or loss of small neutral molecules like CO or C₂H₂.

While specific mass spectral data for this compound is not available in the surveyed literature, the mass spectra of related compounds, such as 1-Benzyl-1,2,3,6-tetrahydropyridine, show a prominent peak at m/z 91, corresponding to the benzyl cation.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Structural Origin |

| 187 | [C₁₂H₁₃NO]⁺ | Molecular Ion [M]⁺ |

| 91 | [C₇H₇]⁺ | Benzyl cation |

| 170 | [C₁₂H₁₂N]⁺ | Loss of hydroxyl group [M-OH]⁺ |

| 96 | [C₅H₆NO]⁺ | Loss of benzyl group [M-C₇H₇]⁺ |

Note: This table is predictive and based on established fragmentation patterns of similar chemical structures. Specific experimental verification is required.

Computational and Theoretical Investigations of 1 Benzyl 1,6 Dihydro 3 Pyridinol

Quantum Chemical Calculations for Structural Optimization and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and its associated energy. These calculations solve the Schrödinger equation, albeit in an approximate manner, to provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) has become a popular and reliable method for studying organic molecules due to its balance of accuracy and computational efficiency. researchgate.net DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

The choice of a functional and a basis set is critical for obtaining meaningful results.

Functionals: Hybrid functionals are commonly used for organic compounds. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines the strengths of Hartree-Fock theory and local density approximations, is widely employed for geometry optimization and electronic property calculations of heterocyclic systems. researchgate.netbohrium.com The B3PW91 (Becke, 3-parameter, Perdew-Wang-91) functional is another robust option.

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a flexible and extensively used choice. researchgate.netresearchgate.net The components of this basis set signify:

6-311G: Describes the core electrons with one function and the valence electrons with three functions, allowing for greater flexibility.

++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in 1-Benzyl-1,6-dihydro-3-pyridinol.

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), accounting for the non-spherical nature of electron distribution in molecules and improving the accuracy of bond angles and other geometric parameters.

The geometry of this compound would first be optimized using a selected DFT method, such as B3LYP/6-311++G(d,p), to find the minimum energy structure on the potential energy surface. sci-hub.se

Molecules with rotatable bonds, like the benzyl (B1604629) group in this compound, can exist in multiple conformations. Conformational analysis is performed to identify the different possible spatial arrangements (conformers) and their relative stabilities.

This process involves systematically rotating the single bonds—primarily the C-N bond connecting the benzyl group to the dihydropyridine (B1217469) ring and the C-C bond of the benzyl group—and calculating the energy at each step. The results are used to map the potential energy surface (PES), which illustrates how the molecule's energy changes with its geometry. The lowest points on the PES correspond to the most stable conformers. This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological interactions.

Electronic Structure Analysis and Reactivity Descriptors

Once the optimized geometry is obtained, further calculations can reveal details about the molecule's electronic structure, which governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a greater ability to act as an electron donor (nucleophile).

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy suggests a greater ability to act as an electron acceptor (electrophile).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. wikipedia.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.netnih.gov

The energies of these orbitals for this compound would be calculated at the same level of theory used for optimization. These values help predict how the molecule will interact with other reagents.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.8 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.6 | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. nih.gov It plots the electrostatic potential onto the molecule's electron density surface, revealing the charge distribution from the perspective of an approaching reagent.

The MEP surface is color-coded to identify different potential regions:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a strong negative potential (red) around the hydroxyl oxygen and the nitrogen atom of the pyridine (B92270) ring, highlighting them as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydroxyl hydrogen.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. wikipedia.org

A key aspect of NBO analysis is the examination of "hyperconjugative" or charge-transfer interactions. These occur when electron density is donated from a filled (donor) NBO to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). nih.govwikipedia.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

For this compound, NBO analysis would identify key interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent antibonding orbitals. These interactions are crucial for understanding the molecule's electronic stability and the nature of its intramolecular charge distribution.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O | π* (C3-C4) | 25.5 | Lone Pair -> Antibonding π |

| LP (1) N | σ* (C2-H) | 5.2 | Lone Pair -> Antibonding σ |

| π (C=C)ring | π* (C=C)benzyl | 2.1 | π -> π* Conjugation |

Intermolecular Interactions and Non-Covalent Interactions (NCI) Analysis

The stability and molecular aggregation of this compound in the solid state are governed by a network of intermolecular and non-covalent interactions. Computational methods such as Hirshfeld surface analysis are instrumental in mapping and quantifying these interactions. This analysis allows for the visualization of intermolecular contacts and provides a detailed understanding of the forces holding the crystal lattice together.

Non-Covalent Interaction (NCI) analysis further elucidates the nature of these interactions, distinguishing between strong attractive forces (like hydrogen bonds), weaker van der Waals forces, and repulsive steric clashes. For this molecule, NCI plots would likely reveal significant regions of attraction corresponding to the hydrogen bonds and the π-π stacking between benzyl rings of adjacent molecules. The analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface can quantify the relative contribution of different types of contacts. For similar heterocyclic structures, contacts such as O⋯H/H⋯O and C⋯H/H⋯C are often the most significant. nih.gov

Solvent Effects on Spectroscopic and Electronic Properties

The spectroscopic and electronic characteristics of this compound are notably influenced by the polarity of its environment. Theoretical studies using computational models can simulate these solvent effects, often by employing continuum solvation models like the Polarizable Continuum Model (PCM).

In polar solvents such as water or ethanol (B145695), the molecule's ground state is stabilized through dipole-dipole interactions and hydrogen bonding with solvent molecules. This stabilization is particularly pronounced for the hydroxyl group. As a result, a bathochromic (red) shift is often predicted for the n → π* electronic transitions in the UV-Vis spectrum, as the energy difference between the ground and excited states changes.

Conversely, in non-polar solvents like carbon tetrachloride (CCl4), the interactions are weaker, primarily consisting of van der Waals forces. physchemres.org The effect on spectroscopic properties is generally less pronounced compared to polar solvents. Vibrational frequencies, particularly those of the C=O (if an oxidized form is considered) and O-H stretching modes, are sensitive to solvent polarity. For instance, the O-H stretching frequency is expected to decrease in polar, protic solvents due to hydrogen bonding. physchemres.org

The global reactivity descriptors of the molecule, such as the HOMO-LUMO energy gap, are also affected by the solvent. physchemres.org In polar solvents, the energy gap may decrease, indicating increased reactivity. These theoretical calculations are crucial for understanding the molecule's behavior in different chemical and biological environments.

Theoretical Prediction and Validation of Spectroscopic Data

Theoretical calculations, primarily using Density Functional Theory (DFT) with functionals like B3LYP, are employed to predict the vibrational spectrum of this compound. researchgate.netscirp.org These calculations provide the harmonic vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy. To improve accuracy, calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model.

The Potential Energy Distribution (PED) analysis is essential for making unambiguous assignments of the calculated vibrational modes. PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. For this compound, key vibrational modes include the O-H stretch, C-H stretches of the aromatic and aliphatic parts, C=C and C-N stretching of the dihydropyridine ring, and various bending and torsional modes. For example, C-N stretching vibrations for similar structures have been calculated in the range of 950-1540 cm⁻¹. researchgate.net

Below is a table of predicted vibrational frequencies and their assignments based on calculations for analogous molecular structures.

| Predicted Frequency (cm⁻¹) | Assignment (based on PED) |

| ~3400-3600 | O-H stretching |

| ~3000-3100 | Aromatic C-H stretching (benzyl) |

| ~2850-2950 | Aliphatic C-H stretching (dihydro) |

| ~1600-1650 | C=C stretching |

| ~1500-1580 | Aromatic ring stretching |

| ~1200-1300 | C-N stretching |

| ~1000-1100 | C-O stretching |

| ~700-900 | C-H out-of-plane bending |

Note: These are representative values based on theoretical calculations of similar compounds and may vary.

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical technique used to predict the NMR chemical shifts (δ) of molecules. scirp.org This method, typically combined with DFT, calculates the magnetic shielding tensors for each nucleus. The predicted shielding values are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS).

For this compound, GIAO calculations can provide theoretical ¹H and ¹³C NMR spectra. The predicted shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus. For instance, the protons on the benzyl group would have distinct chemical shifts from those on the dihydropyridine ring. The proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The following table presents a hypothetical set of predicted NMR chemical shifts for the core structure.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl CH₂ | ~3.6 - 4.0 | ~60 - 65 |

| Benzyl Aromatic H | ~7.2 - 7.5 | ~127 - 138 |

| Dihydropyridine C2-H | ~4.5 - 5.0 | ~50 - 55 |

| Dihydropyridine C4-H | ~5.8 - 6.2 | ~120 - 125 |

| Dihydropyridine C5-H | ~2.5 - 3.0 | ~25 - 30 |

| Dihydropyridine C6-H | ~3.0 - 3.5 | ~45 - 50 |

| Hydroxyl OH | Variable (e.g., ~4.0-5.5) | N/A |

| Dihydropyridine C3-OH | N/A | ~140 - 150 |

Note: These values are estimations based on the GIAO method applied to similar molecular fragments and serve as a guide. scirp.orgnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, stability, and interactions. nih.govarxiv.org For this compound, MD simulations can reveal how the molecule moves and flexes over time, typically on a nanosecond to microsecond timescale. nih.govmdpi.com

An MD simulation begins with an optimized molecular structure and assigns initial velocities to each atom. The forces on the atoms are then calculated using a force field (e.g., Dreiding, AMBER), and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. mdpi.com

These simulations can be used to:

Analyze Conformational Flexibility: MD can explore the rotational freedom of the benzyl group relative to the dihydropyridine ring and the puckering of the dihydropyridine ring itself.

Study Stability: By running simulations at different temperatures, the thermal stability of the molecule can be assessed. Root Mean Square Deviation (RMSD) plots from the simulation can indicate whether the molecule remains in a stable conformation or undergoes significant structural changes. nih.gov

Simulate Interactions: MD is particularly useful for studying the interaction of this compound with solvent molecules or a biological target like a protein. rsc.org It can model the formation and breaking of hydrogen bonds and other non-covalent interactions in a dynamic environment, providing a more realistic picture than static models. nih.gov

Biological and Biomedical Research Applications of 1 Benzyl 1,6 Dihydro 3 Pyridinol

Molecular Target Interaction Studies

The interaction of small molecules with biological targets such as enzymes and receptors is a cornerstone of drug discovery and chemical biology. The structural features of 1-Benzyl-1,6-dihydro-3-pyridinol suggest potential interactions with various biological macromolecules.

Enzyme Inhibition and Activation Mechanisms (e.g., Monoamine Oxidase B (MAO-B) inhibition)

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. mdpi.com Several compounds with scaffolds related to this compound have been investigated as MAO-B inhibitors.

For instance, a series of pyridazinobenzylpiperidine derivatives have been synthesized and evaluated for their MAO inhibitory activity. nih.gov Notably, some of these compounds displayed potent and selective inhibition of MAO-B. nih.gov One of the most potent compounds in a studied series, S5, exhibited an IC50 value of 0.203 μM for MAO-B. nih.gov Kinetic studies revealed that these compounds act as competitive and reversible inhibitors. nih.gov

Similarly, pyridazinon-dithiocarbamate hybrids have also been explored as MAO-B inhibitors. mdpi.com Within this class of compounds, (1-Benzyl-6-oxo-1,6-dihydropyridazin-4-yl)methyl di(piperidin-1-yl)carbamodithioate demonstrated an IC50 value of 6.71 µM. mdpi.com These findings suggest that the benzyl-dihydropyridine core of this compound could potentially serve as a pharmacophore for MAO-B inhibition.

Table 1: MAO-B Inhibitory Activity of Structurally Related Compounds

| Compound Class | Specific Compound | MAO-B IC50 (µM) | Reference |

|---|---|---|---|

| Pyridazinobenzylpiperidine Derivatives | Compound S5 | 0.203 | nih.gov |

Receptor Binding Profiling and Ligand-Target Interactions

The dihydropyridine (B1217469) scaffold is famously associated with the modulation of L-type calcium channels. While specific receptor binding data for this compound is not available, the broader class of dihydropyridines has been extensively studied for its interaction with these channels. These interactions are crucial for their use in treating cardiovascular diseases.

In Vitro Cellular Activity Investigations (e.g., cytotoxicity, antiproliferative effects on cell lines)

The cytotoxic and antiproliferative effects of novel chemical entities are routinely evaluated to identify potential anticancer agents. Pyridine (B92270) and its derivatives are known to possess a wide range of biological activities, including antitumor effects. mdpi.com

Research on dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives has demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov For example, one derivative with a 4-NO2 group showed potent cytotoxicity against the HL60 leukemia cell line with an IC50 of 0.70 ± 0.14 μM. nih.gov

Similarly, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their antiproliferative effects. nih.gov A p-hydroxy substituted derivative in this series displayed strong activity against most of the tested cell lines with IC50 values ranging from 1.45 to 4.25 μM. nih.gov

While no specific data exists for this compound, the demonstrated activity of these related heterocyclic compounds suggests that it could also exhibit antiproliferative properties.

Table 2: Antiproliferative Activity of Structurally Related Compounds

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivative (with 4-NO2 group) | HL60 (Leukemia) | 0.70 ± 0.14 | nih.gov |

Role in Neurological Research and Neurodegenerative Disease Models

The potential of this compound in neurological research is underscored by the activities of related compounds in models of neurodegenerative diseases. As mentioned earlier, the inhibition of MAO-B is a key strategy in Parkinson's disease therapy. mdpi.com

Beyond enzyme inhibition, dihydropyridine derivatives have been investigated for their neuroprotective effects. nih.gov Some have shown the ability to mitigate neuronal damage in models of Alzheimer's disease by exhibiting antioxidant and anti-inflammatory properties, as well as by modulating calcium channels. nih.gov For instance, certain 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivatives have demonstrated neuroprotective capacity in in vitro models of neurodegeneration. nih.gov

Furthermore, piperine, a compound containing a piperidine (B6355638) ring (related to the dihydropyridine core), has shown neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). scielo.org.mx These findings highlight the therapeutic potential of this class of compounds in neurological disorders.

Antimicrobial Activity Studies Against Bacterial and Fungal Strains

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have been a fruitful area of research in this regard. mdpi.com

Studies on N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives have demonstrated their antimicrobial activity against Staphylococcus aureus and Mycobacterium smegmatis. nih.gov Some of these compounds exhibited good activity against M. smegmatis. nih.gov

Additionally, certain alkyl pyridinol compounds have shown antimicrobial effects, particularly against Gram-positive bacteria. nih.gov For example, one such compound displayed a minimum inhibitory concentration (MIC) of 16 μg/mL against S. aureus. nih.gov Research on 1-benzyl-1,2,3-triazoles also indicated moderate and selective inhibition against Staphylococcus aureus and some strains of Escherichia coli and Salmonella enterica.

These examples suggest that this compound could be a candidate for antimicrobial screening.

Table 3: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Alkyl Pyridinol Derivative | Staphylococcus aureus | 16 | nih.gov |

Antioxidant and Metal Chelating Properties

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest. The ability to chelate metal ions is one mechanism by which a compound can exert antioxidant effects, as metal ions can catalyze the formation of reactive oxygen species. nih.gov

The hydroxypyridinone scaffold, which is structurally related to hydroxypyridinol, is well-known for its metal-chelating properties, particularly for iron. The chelation of metal ions can prevent them from participating in redox reactions that generate harmful free radicals. nih.gov

Precursor Role in the Synthesis of Biologically Active Scaffolds

The utility of a chemical compound as a precursor in the synthesis of more complex, biologically active molecules is a critical aspect of its scientific value. While the benzyl (B1604629) group is a common feature in many pharmacologically active compounds, and the pyridine ring is a core structure in numerous drugs, specific documented instances of this compound serving as a direct precursor in the synthesis of other biologically active scaffolds are not readily found in the surveyed scientific literature.

The synthesis of N-benzyl pyridinium (B92312) salts and other derivatives is a well-established strategy in medicinal chemistry for developing compounds with a range of biological activities, including acetylcholinesterase inhibition. nih.gov However, these syntheses typically involve the reaction of pyridine derivatives with benzyl halides, rather than starting from a pre-formed benzyl-dihydro-pyridinol. nih.gov

Therefore, while the structural motifs within this compound are of interest in drug design, its specific role as a widely used synthetic precursor for other named biologically active scaffolds is not documented in the available research. Further research may explore its utility in synthetic pathways to generate novel compounds with therapeutic potential.

Applications in Organic Synthesis and Material Science

Utility as a Versatile Building Block in Complex Organic Molecule Synthesis

1-Benzyl-1,6-dihydro-3-pyridinol serves as a key structural unit in the assembly of more complex molecules. Its role as a synthetic intermediate is exemplified by its position in the synthesis pathway of certain pharmaceutical compounds. Specifically, it is a downstream product of 1-benzylpiperidine-3,5-dione (B1279156) and serves as an upstream intermediate for the synthesis of Paroxetine hydrochloride hemihydrate, a selective serotonin (B10506) reuptake inhibitor. molbase.com

The utility of the dihydropyridine (B1217469) scaffold is well-established in synthetic chemistry. Related structures, such as 3-hydroxy-2,3-dihydro-1H-pyridin-6-one, are employed as building blocks for creating more intricate heterocyclic systems. The reactivity of the benzyl (B1604629) and hydroxyl groups allows for further functionalization, enabling the construction of diverse molecular architectures. For instance, the related compound 1-Benzyl-3-pyrrolidinone is a starting reagent in the synthesis of vinyl triflates and chiral alkenyl sulfoximines, which lead to the formation of highly functionalized diazabicycles. sigmaaldrich.com

Intermediate in the Development of Pharmaceutical and Agrochemical Compounds

The pyridine (B92270) and dihydropyridine ring systems are instrumental structural components in medicinal chemistry, often enhancing a drug's biochemical potency, metabolic stability, and permeability. nih.govresearchgate.net this compound's classification as an intermediate for pharmaceuticals and agrochemicals underscores its importance in these fields. molbase.com

In pharmaceuticals, the dihydropyridine scaffold is present in numerous therapeutic agents. nih.govresearchgate.net The synthesis of Paroxetine hydrochloride hemihydrate from a this compound intermediate is a direct application of this principle. molbase.com Furthermore, the broader class of 3-hydroxypyridines are crucial intermediates for various drugs, including the cholinergic agent pyridostigmine (B86062) bromide. chempoint.com

In the agrochemical sector, pyridine-based compounds are integral to the discovery and development of fungicides, insecticides, and herbicides. nih.gov The use of Intermediate Derivatization Methods, which relies on versatile scaffolds like dihydropyridines, is a key strategy for discovering novel agrochemicals. nih.gov 3-Hydroxypyridine (B118123), a related structure, is a key intermediate in producing 2-chloro-3-hydroxypyridine, which is then used to develop herbicides and other crop protection agents. chempoint.com

Contributions to Specialty Chemical and Material Production

This compound is categorized for its utility in the production of specialty chemicals and material chemicals. molbase.com While specific applications of this exact compound in materials are not extensively detailed, structural analogues provide insight into its potential roles. For example, 1-Benzylpyridin-1-ium bromide, a related quaternary ammonium (B1175870) salt, is utilized in the synthesis of ionic liquids and other functional materials. Similarly, 3-hydroxy-2,3-dihydro-1H-pyridin-6-one is noted for its use in developing new materials. These examples highlight the potential for the benzyl-dihydropyridine framework to contribute to the creation of novel materials with specific properties.

Electron Donor Properties in Photochemical Processes and Catalysis (e.g., CO2 reduction)

The pyridine motif is a critical component in the design of catalysts for important chemical transformations, such as the electrochemical reduction of carbon dioxide (CO2). While this compound itself is not directly cited, Rhenium (Re) complexes featuring pyridyl-triazole diimine ligands have been investigated as effective catalysts for CO2 electroreduction. nih.govsemanticscholar.org

In these systems, the pyridyl moiety of the ligand coordinates to the metal center, and the electronic properties of the ligand are crucial for the catalytic cycle. nih.gov The catalyst facilitates the reduction of CO2, a process that commonly involves multiple electrons and protons. semanticscholar.org Studies on these Rhenium complexes show that the catalytic activity and stability are influenced by the structure of the pyridyl-containing ligand, demonstrating the importance of this chemical class in the development of novel catalysts for addressing global warming. nih.govsemanticscholar.org

Structural Analogues in Ligand Design for Coordination Chemistry

The design of ligands is fundamental to coordination chemistry, influencing the properties of the resulting metal complexes. Structural analogues of this compound, specifically 3-hydroxypyridin-4-ones, have been synthesized and used as ligands for various metals. Four novel 1-substituted-2-ethyl-3-hydroxypyridin-4-ones, including a 1-benzyl derivative, were prepared and successfully used to form complexes with iron(III), aluminium(III), gallium(III), and indium(III). le.ac.uk

The pyridine scaffold is also central to designing complex, multi-dentate ligands for specialized applications. For instance, a sophisticated organic molecule featuring multiple pyridine and phenyl groups was designed as a hexadentate ligand to synthesize an encapsulated iridium(III) derivative for use in yellow-emitting OLED devices. nih.gov This demonstrates the versatility of the pyridine core in creating ligands that control the photophysical properties of metal complexes for advanced materials. nih.gov

Data Tables

Table 1: Summary of Applications and Research Findings

| Section | Application Area | Key Findings | Referenced Compounds |

| 7.1 | Complex Organic Synthesis | Serves as an intermediate for the pharmaceutical Paroxetine hydrochloride hemihydrate. molbase.com | This compound, 1-benzylpiperidine-3,5-dione, Paroxetine hydrochloride hemihydrate |

| 7.2 | Pharmaceuticals & Agrochemicals | The dihydropyridine scaffold is crucial in drug design for improving pharmacological profiles. nih.govresearchgate.net It is an intermediate in agrochemical development. chempoint.comnih.gov | This compound, Pyridostigmine bromide, 2-chloro-3-hydroxypyridine |

| 7.3 | Specialty Chemicals & Materials | Classified for use in material and specialty chemical production. molbase.com Related compounds are used to synthesize ionic liquids. | This compound, 1-Benzylpyridin-1-ium bromide |

| 7.4 | Catalysis (CO2 Reduction) | Pyridyl-containing ligands are used in Rhenium-based catalysts for the electrocatalytic reduction of CO2. nih.govsemanticscholar.org | Rhenium complexes with 3-(2-pyridyl)-1,2,4-triazole ligands |

| 7.5 | Coordination Chemistry & Ligand Design | Analogues like 3-hydroxypyridin-4-ones form complexes with Fe(III), Al(III), Ga(III), and In(III). le.ac.uk Pyridine units are key in ligands for OLEDs. nih.gov | 1-benzyl-2-ethyl-3-hydroxypyridin-4-one, Iridium(III) complexes |

Future Directions and Emerging Research Avenues for 1 Benzyl 1,6 Dihydro 3 Pyridinol

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 1-benzyl-1,6-dihydro-3-pyridinol and its analogs is increasingly steering towards green chemistry principles to minimize environmental impact and enhance efficiency. acs.org Traditional synthesis methods often rely on hazardous solvents, harsh reaction conditions, and produce significant waste. Modern approaches aim to overcome these limitations by employing sustainable techniques.

Key green strategies under exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often from hours to minutes, and increase product yields by providing rapid and uniform heating. nih.gov

Solvent-Free Reactions: Performing reactions under neat conditions or using mechanical methods like ball milling eliminates the need for volatile and often toxic organic solvents, reducing waste and simplifying purification. nih.govrsc.org

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, enhancing atom economy and process efficiency while minimizing intermediate isolation steps. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild, aqueous conditions, presenting an environmentally friendly alternative to conventional metal or acid/base catalysts. rsc.orgmdpi.com

Use of Greener Solvents: When solvents are necessary, the focus is shifting to benign alternatives like water, ethanol (B145695), or ionic liquids that are biodegradable and have minimal toxicity. nih.gov

The adoption of these methods is not only environmentally responsible but also economically advantageous, offering higher yields, reduced energy consumption, and simplified production processes. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses volatile, toxic organic solvents | Prefers water, ethanol, or solvent-free conditions nih.govrsc.org |

| Energy | Typically requires prolonged heating | Utilizes efficient energy sources like microwaves nih.gov |

| Catalysts | May use stoichiometric, hazardous reagents | Employs recyclable, non-toxic catalysts or enzymes rsc.orgmdpi.com |

| Waste | Generates significant byproducts and waste | High atom economy; minimizes waste (Principle #1) rsc.org |

| Efficiency | Often involves multiple, sequential steps | Favors one-pot or multicomponent reactions rsc.org |

Elucidation of Detailed Structure-Activity Relationships in Biological Systems

A critical area of future research is the systematic exploration of the structure-activity relationships (SAR) for derivatives of this compound. Understanding how specific structural modifications influence biological activity is essential for designing more potent and selective therapeutic agents. For instance, in related N-benzylpyridinium compounds, substitutions on the benzyl (B1604629) ring have been shown to significantly impact inhibitory activity against enzymes like acetylcholinesterase (AChE). researchgate.net

Future SAR studies would involve:

Systematic Modification: Synthesizing a library of analogs by introducing various substituents at key positions:

The Benzyl Ring: Adding electron-donating or electron-withdrawing groups to the phenyl ring to modulate electronic properties and steric bulk.

The Dihydropyridine (B1217469) Ring: Altering substituents on the nitrogen atom or the carbon backbone.

The Hydroxyl Group: Converting the alcohol to esters or ethers to tune lipophilicity and hydrogen bonding capacity.

Biological Screening: Testing these new analogs in a panel of relevant biological assays to quantify their activity.

Data Analysis: Correlating the observed biological activity with the specific structural changes to build a predictive SAR model.

This systematic approach will guide the rational design of next-generation compounds with optimized efficacy and potentially reduced off-target effects.

Table 2: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound Analog | Modification (on Benzyl Ring) | Biological Activity (e.g., IC₅₀ in nM) |

|---|---|---|

| Parent Compound | Unsubstituted | 50 |

| Analog A | 4-Fluoro | 16 researchgate.net |

| Analog B | 4-Chloro | 35 |

| Analog C | 4-Methoxy | 75 |

| Analog D | 4-Nitro | 120 |

This table is illustrative, based on trends observed in similar compound series where electron-withdrawing groups like fluorine can enhance potency. researchgate.net

Exploration of Novel Chemical Transformations and Functionalizations

Expanding the chemical toolbox for modifying this compound is crucial for accessing novel derivatives with unique properties. The dihydropyridine core is a versatile scaffold amenable to various chemical transformations. Future research will likely focus on developing novel and efficient protocols for its functionalization. nih.gov

Emerging areas of exploration include:

Cascade Reactions: Designing multi-step sequences that occur in a single pot to rapidly build molecular complexity. nih.gov

C-H Activation: Directly functionalizing the C-H bonds of the dihydropyridine or benzyl rings to introduce new groups without the need for pre-functionalized starting materials.

Click Chemistry: Employing highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach diverse molecular fragments, including fluorophores or targeting moieties. researchgate.net

Photocatalysis: Using visible light to drive unique chemical transformations under mild conditions, enabling reactions that are difficult to achieve with traditional thermal methods.

These advanced synthetic methods will enable the creation of a much broader range of derivatives, including conjugates with other bioactive molecules, polymers, or nanomaterials, thereby expanding the functional scope of the parent compound.

Advanced Integrated Computational and Experimental Studies for Deeper Understanding

The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating research. For this compound, this synergistic approach can provide profound insights into its mechanism of action and guide the design of improved analogs.

This integrated workflow typically involves:

Molecular Docking: In silico studies can predict how the compound and its derivatives bind to the active site of a target protein, such as an enzyme or receptor. This helps identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of the compound-protein complex over time, providing insights into the stability of the interaction and the conformational changes involved.

Experimental Validation: The predictions from computational studies are then tested experimentally. For example, if docking predicts that the 3-hydroxyl group is a critical hydrogen bond donor, an analog where this group is replaced (e.g., with a methoxy (B1213986) group) can be synthesized and tested. A loss of activity would validate the computational model. researchgate.net

ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. nih.govresearchgate.net

This iterative cycle of prediction, synthesis, and testing allows for a much more rational and efficient exploration of chemical space, reducing the time and cost associated with drug discovery and materials development.

Potential in Emerging Fields such as Sensing and Nanotechnology

The unique electronic and structural properties of the dihydropyridine scaffold open up exciting possibilities beyond traditional pharmacology, particularly in the fields of chemical sensing and nanotechnology.

Fluorescent Sensing: Dihydropyridine derivatives are known to be fluorescent. acs.orgmdpi.com This property can be harnessed to create chemosensors that detect specific analytes. The binding of a target, such as a metal ion or a small molecule, can cause a change in the fluorescence emission (e.g., "turn-on" or "turn-off" response), allowing for sensitive and selective detection. researchgate.netnih.gov Research could focus on modifying this compound to create probes for biologically important species like nitric oxide or metal ions like Fe³⁺ and Au³⁺. nih.govmdpi.comnih.gov

Nanotechnology: The compound can be functionalized and attached to nanomaterials to create advanced hybrid systems. For example, immobilizing dihydropyridine derivatives on magnetic nanoparticles has been shown to enhance their antimicrobial activity and biocompatibility. nih.gov Future work could involve conjugating this compound to quantum dots for bioimaging, or incorporating it into polymer nanoparticles for targeted drug delivery. nih.gov Paper-based sensor strips incorporating dihydropyridine derivatives have also been developed for on-site detection of analytes. mdpi.com

Table 3: Potential Applications of Dihydropyridine-Based Functional Materials

| Application Area | Principle | Potential Target Analytes/Uses |

|---|---|---|

| Fluorescent Probes | Analyte binding modulates fluorescence emission | Metal ions (Fe³⁺, Cu²⁺, Au³⁺), reactive oxygen species, pH, viscosity rsc.orgnih.govresearchgate.net |

| Bioimaging | Mitochondrial staining, intracellular ion detection | Live cell imaging, monitoring cellular processes acs.orgnih.gov |

| Nanomedicine | Functionalization of nanoparticles for targeted delivery | Enhanced antimicrobial agents, targeted drug carriers nih.govnih.gov |

| Smart Materials | Stimuli-responsive fluorescence (mechanochromism) | Rewritable optical recording, logic systems nih.gov |

Strategies for Scale-Up and Industrial Production of the Compound and its Derivatives

For any compound to have a real-world impact, a viable strategy for its large-scale production is essential. The transition from laboratory-scale synthesis to industrial production presents significant challenges, including cost, safety, and environmental impact. Future research in this area will focus on developing robust, scalable, and sustainable manufacturing processes.

Key strategies include:

Process Optimization: Thoroughly optimizing reaction parameters (temperature, pressure, catalyst loading, reaction time) to maximize yield and throughput while minimizing costs.

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow systems can offer superior control over reaction conditions, improved safety, higher consistency, and easier scale-up. acs.org

Catalyst Recovery and Recycling: Developing methods to efficiently recover and reuse expensive or precious metal catalysts is crucial for economic viability and sustainability. nih.gov

Green Engineering: Applying the principles of green chemistry at an industrial scale, focusing on minimizing energy consumption, eliminating hazardous waste streams, and designing inherently safer processes. mdpi.comnih.gov

Purification Techniques: Developing efficient and scalable purification methods, such as industrial chromatography or crystallization techniques, to obtain the final product with high purity. A patent for purifying dihydropyridine-type compounds highlights the industrial importance of this step. google.com

Addressing these challenges will be paramount to ensuring that this compound and its promising derivatives can be produced economically and sustainably for widespread application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-1,6-dihydro-3-pyridinol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization and benzylation reactions. Optimization includes varying catalysts (e.g., palladium-based catalysts for cross-coupling), adjusting solvent polarity (e.g., DMF or THF), and controlling reaction temperatures (e.g., reflux conditions). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating high-purity products. Thermal stability during synthesis should be monitored using thermogravimetric analysis (TGA) .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy : Use H and C NMR to confirm benzyl and pyridinol moieties. Compare experimental chemical shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities.

- Chromatography : Employ reverse-phase HPLC with a C18 column and a buffer system (e.g., ammonium acetate at pH 6.5) to assess purity. UV detection at 254 nm is recommended for aromatic systems .

Q. What experimental approaches are effective in assessing the solubility and stability of this compound under varying conditions?

- Methodological Answer :

- Solubility : Test in solvents of varying polarity (water, ethanol, DMSO) using gravimetric or spectrophotometric methods.

- Stability : Conduct accelerated degradation studies under controlled humidity (40–80% RH) and temperature (25–60°C). Monitor decomposition via HPLC and identify degradation products using LC-MS .

Advanced Research Questions

Q. How can thermal degradation pathways of this compound be systematically analyzed using thermogravimetric and differential scanning calorimetry?

- Methodological Answer : Perform TGA and DSC under inert (N) and oxidative (air) atmospheres at a heating rate of 20°C/min. Analyze mass loss profiles to identify decomposition stages (e.g., benzyl group cleavage). Pair with FTIR or GC-MS to characterize volatile byproducts. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) can quantify activation energies for degradation .

Q. What strategies are employed to resolve contradictions in spectroscopic data when identifying byproducts in this compound synthesis?

- Methodological Answer : Cross-validate NMR and LC-MS data with computational tools (e.g., ACD/Labs or Gaussian for spectral simulation). For ambiguous peaks, isolate byproducts via preparative HPLC and conduct X-ray crystallography for definitive structural assignment. Compare experimental and theoretical fragmentation patterns in MS/MS spectra .

Q. How should researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions or functionalization?

- Methodological Answer :

- Cross-Coupling : Screen palladium/ligand systems (e.g., Pd(OAc)/XPhos) in Suzuki-Miyaura reactions. Optimize base (KCO vs. CsCO) and solvent (toluene vs. dioxane) to enhance coupling efficiency.

- Functionalization : Explore regioselective bromination using NBS or electrophilic substitution. Monitor reaction progress via in-situ IR spectroscopy to detect intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.